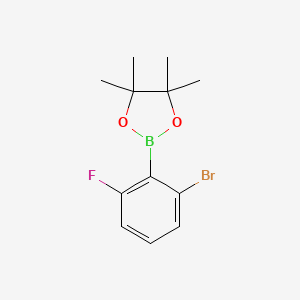
2-Bromo-6-fluorophenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-6-fluorophenylboronic acid pinacol ester” is a chemical compound with the molecular formula C12H15BBrFO2 . It is a type of boronic ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 15 hydrogen atoms, 1 boron atom, 1 bromine atom, 1 fluorine atom, and 2 oxygen atoms . The molecular weight is 300.96 .Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, are used in various chemical reactions. For instance, they are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are also used in the formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.8±0.1 g/cm3, boiling point of 324.4±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 59.8±3.0 kJ/mol, flash point of 150.0±30.7 °C, and index of refraction of 1.572 .科学的研究の応用
Synthetic Routes and Polymer Chemistry
2-Bromo-6-fluorophenylboronic acid pinacol ester is utilized in the synthesis of complex molecules and polymers. In one example, it serves as a precursor in the Suzuki coupling reaction, leading to the formation of aryltrifluorovinylether chromophore monomers. These monomers, when polymerized, result in chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers exhibit high molecular weights, superb thermal stability (Td > 450 °C), and excellent processability, with tailored emission across a broad range of the visible spectrum, indicating the utility of this compound in advanced materials science (Neilson et al., 2007).
Catalyst-Transfer Polymerization
This compound is also involved in the alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura condensation polymerization. This technique synthesizes high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. The process defies traditional stoichiometric limitations, offering a novel approach to polymer end-functionalization, highlighting its role in the development of new polymeric materials (Nojima et al., 2016).
Advancements in Organic Synthesis
Moreover, this compound is instrumental in organic synthesis, particularly in the creation of unsymmetrical 1,3-dienes via a palladium-catalyzed cross-coupling reaction. This method showcases the compound's versatility in synthesizing complex organic structures with high yield and retention of configuration, thereby underscoring its significance in synthetic organic chemistry (Takagi et al., 2002).
作用機序
Target of Action
The primary target of 2-Bromo-6-fluorophenylboronic acid pinacol ester, also known as 2-(2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the Suzuki–Miyaura coupling, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds, which can have significant downstream effects in organic synthesis .
Pharmacokinetics
It’s known that these types of compounds are only marginally stable in water . The rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by pH levels.
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds . Additionally, the compound can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. As mentioned earlier, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
将来の方向性
生化学分析
Biochemical Properties
The 2-Bromo-6-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst . The this compound, being a boronic ester, is involved in the transmetalation process where it is transferred from boron to palladium .
Cellular Effects
Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction . In this reaction, the boronic ester participates in the transmetalation process, where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The stability of this compound is one of its key characteristics that make it a valuable reagent in organic synthesis . It is usually bench stable, easy to purify, and often commercially available . These compounds are only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH .
Metabolic Pathways
Boronic acids and their esters are known to be involved in various biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction .
特性
IUPAC Name |
2-(2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJINQWWGLYELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)
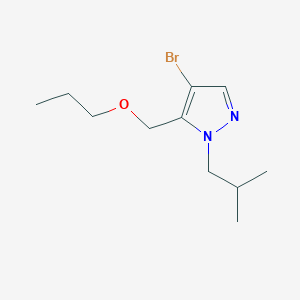
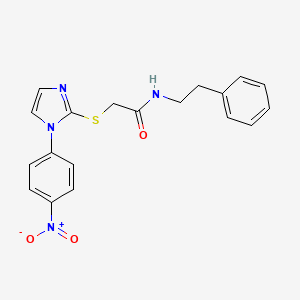
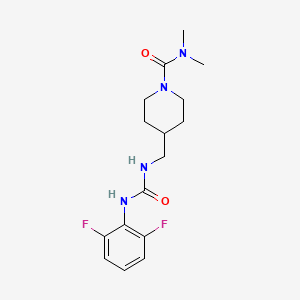

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
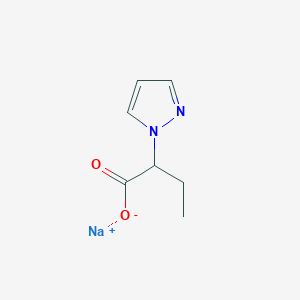
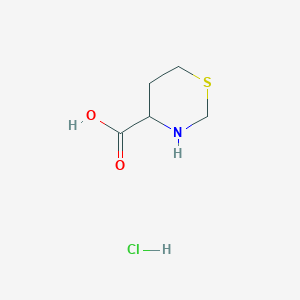
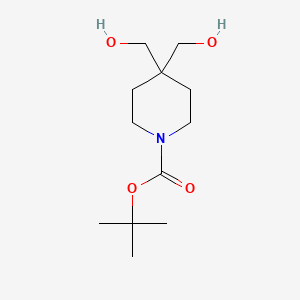
![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)
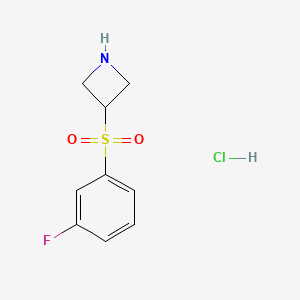

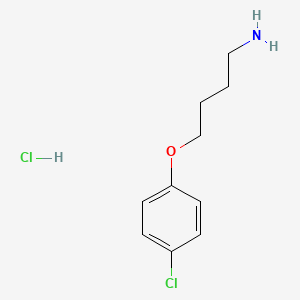
![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)